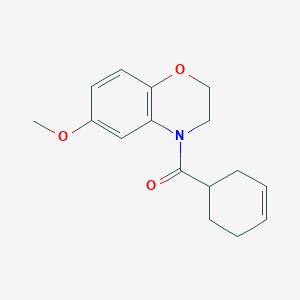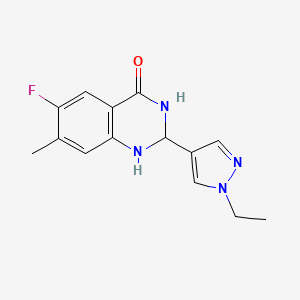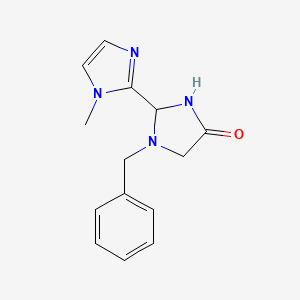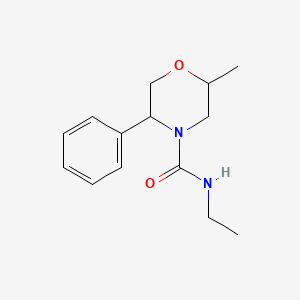
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is a synthetic compound that has been widely studied for its potential use in scientific research. It is also known by the chemical name of AC-262,356. This compound belongs to the class of quinazolinones, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it has been shown to have an affinity for the androgen receptor and may act as a selective androgen receptor modulator (SARM).
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one may have potential applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and may also improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in other areas of medicine, such as cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to develop more effective and selective compounds.
Métodos De Síntesis
The synthesis of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one can be achieved through a multi-step process. The initial step involves the reaction of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-4-chloro-8-methylquinazoline-3-one. The second step involves the reaction of this intermediate with furfuryl bromide in the presence of potassium carbonate, which results in the formation of 2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one.
Aplicaciones Científicas De Investigación
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the androgen receptor and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-3-2-4-8-11(7)15-12(16-13(8)17)9-5-6-10(14)18-9/h2-6,12,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFGDBOAYWGUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(N2)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorofuran-2-yl)-8-methyl-2,3-dihydro-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)


![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)